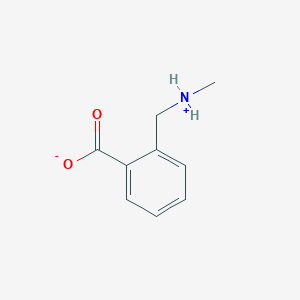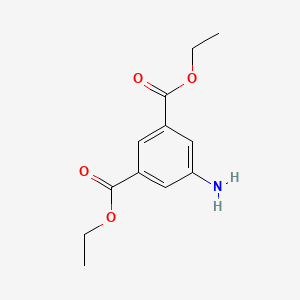
Diethyl 5-aminoisophthalate
Übersicht
Beschreibung
Diethyl 5-aminoisophthalate is an important organic intermediate . It has a molecular formula of C12H15NO4 and an average mass of 237.252 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 . This provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H15NO4 and an average mass of 237.252 Da . More specific physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Selective Chemodosimeter for Mercury(II):
- DEA derivatives like Schiff base and its copper(II) complex have been shown to be highly selective chemodosimeters for mercury(II). They display distinctive behavior towards Hg(2+), indicating potential use in detecting mercury(II) ions in various environments (Kumar et al., 2014).
Gas Chromatography for Medicinal Intermediates:
- DEA is used as an internal standard in gas chromatography for the separation and determination of medicinal intermediates like methyl 3-amino-2-thiophenecarboxylate (Feng, 2004).
Synthesis of Optically Active Polyamides:
- DEA is involved in the synthesis of novel optically active polyamides, showing potential in material sciences for creating materials with specific optical properties (Mallakpour & Taghavi, 2008).
Toxicity Studies:
- DEA has been studied for its toxicological impact, particularly in aquatic environments. For instance, its effects on the hematological parameters of freshwater fish indicate its potential ecological risks (Sepperumal & Saminathan, 2013).
Phosphorylated Peptidomimetics Synthesis:
- Derivatives of DEA have been employed in the synthesis of phosphorylated peptidomimetics, indicating its importance in pharmaceutical and biochemical research (Lukashuk et al., 2013).
Magnetic Properties of Metal Cation Polymers:
- DEA-based ligands have been utilized to synthesize polymers with distinct magnetic properties. These properties are significant for potential applications in materials science and electronics (Wu et al., 2002).
Metal-Organic Frameworks and Luminescent Properties:
- DEA has been used in the creation of metal-organic frameworks (MOFs) with tunable luminescent properties, which could be significant in the development of sensors and other photonic devices (Luo et al., 2011).
Phasing Tool for Protein Structure Determination:
- DEA derivatives have been used as phasing tools for protein structure determination in crystallography, indicating their utility in molecular biology and biochemistry (Beck et al., 2010).
Corrosion Inhibitors:
- Certain DEA derivatives have been investigated as corrosion inhibitors, providing insights into industrial applications, especially in metal preservation and protection (Gupta et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRVPAXIXNQFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



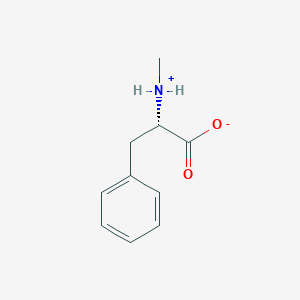
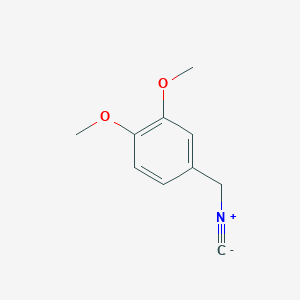
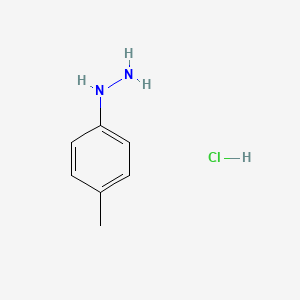



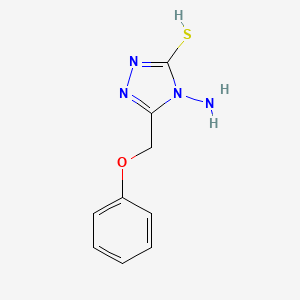
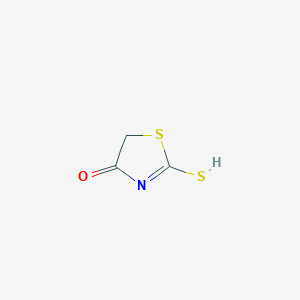
![6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7760680.png)
